molecular formula C17H20N2O5S B2607819 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylsulfonyl)propanamide CAS No. 1797698-31-7

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2607819
CAS No.: 1797698-31-7
M. Wt: 364.42
InChI Key: SVTHNKKQHGBERP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. While its specific biological profile is under investigation, its molecular structure, featuring a phenylsulfonyl group and a 2-oxopyridine moiety, suggests potential as a key intermediate or active scaffold in drug discovery. Compounds with sulfonamide and related sulfonyl groups are frequently explored for their ability to interact with a variety of enzyme families and cellular receptors . Research into structurally similar molecules has shown that such compounds can exhibit a multitarget profile, potentially interacting with aminergic G protein-coupled receptors (GPCRs) . This makes them valuable tools for probing complex neurochemical pathways and developing new therapeutic agents for disorders of the central nervous system. The presence of the 2-oxopyridin (lactam) group is a common pharmacophore found in molecules with diverse biological activities, further underscoring the research value of this compound. This product is provided as a high-purity material to ensure consistent and reliable results in your experimental workflows. It is intended for laboratory research applications only, strictly within an in vitro setting. This compound is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c20-14(13-19-10-5-4-8-17(19)22)12-18-16(21)9-11-25(23,24)15-6-2-1-3-7-15/h1-8,10,14,20H,9,11-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTHNKKQHGBERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology.

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : Approximately 366.44 g/mol
  • Structure : The compound consists of a pyridine derivative and a sulfonamide group, contributing to its unique reactivity and interaction with biological systems.

Preliminary studies suggest that this compound may function through several mechanisms:

  • Inhibition of Protein Functions : The compound has shown potential in inhibiting proteins involved in signal transduction pathways, particularly those associated with Gsα proteins. This inhibition can lead to reduced levels of cyclic adenosine monophosphate (cAMP), which is significant in various disease mechanisms, including endocrine tumors and McCune-Albright Syndrome.
  • Antimicrobial Activity : Early research indicates that this compound may exhibit antimicrobial properties, potentially interacting with specific enzymes or receptors involved in microbial resistance. Further studies are needed to elucidate these interactions fully.

Case Studies

  • Inhibition of Gsα Mutant Proteins : In vitro studies demonstrated that the compound effectively reduced cAMP levels in cells expressing mutant Gsα alleles such as Gs-R201H. This specificity suggests its potential as a targeted therapeutic agent for conditions linked to these mutations.
  • Antimicrobial Efficacy : Research conducted on various bacterial strains indicated that the compound displayed significant antibacterial activity, particularly against Gram-positive bacteria. The exact mechanism of action remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of the Pyridine Derivative : This step often involves the reaction of 2-pyridone with appropriate reagents to introduce the hydroxypropyl group.
  • Formation of the Sulfonamide Linkage : The introduction of the phenylsulfonyl group typically requires sulfonation reactions followed by amide bond formation.

Synthetic Route Overview

StepReaction TypeReagentsConditions
1Alkylation2-Pyridone + Hydroxypropyl halideBase, solvent
2SulfonationPhenol + Sulfur trioxideAcidic conditions
3Amide FormationSulfonamide + Acid chlorideSolvent, base

Research Findings Summary

The biological activity of this compound is promising, particularly concerning its potential as a therapeutic agent targeting specific protein functions and microbial resistance mechanisms. Ongoing research is essential to fully understand its pharmacological implications and therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Amide Derivatives

Compound Name Core Structure Substituents Key Features Reference
Target Compound Propanamide backbone - 2-Hydroxypropyl
- 2-Oxopyridin-1(2H)-yl
- Phenylsulfonyl
Hydrophilic hydroxy group; sulfonyl enhances stability
N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) Propanamide backbone - Benzyl
- 2-Oxopyridin-1(2H)-yl
High β1i subunit inhibition (Ki = 0.12 µM); lacks sulfonyl group
N-Cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (3) Propanamide backbone - Cyclohexyl
- 2-Oxopyridin-1(2H)-yl
Moderate β1i inhibition (Ki = 1.8 µM); bulky cyclohexyl reduces solubility
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926) Propanamide backbone - Methyl
- Biphenylmethyl
- 2-Oxopyridinyl
Dual substituents increase steric hindrance; docking-based screening hit
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Propanamide backbone - Benzoxazolone
- No sulfonyl
Lower reactivity (10–18% conversion in synthesis); distinct heterocyclic core

Key Observations:

Substituent Impact on Binding Affinity :

  • The benzyl group in compound 1 facilitates strong hydrophobic interactions with the β1i subunit, contributing to its submicromolar Ki value . The target compound’s phenylsulfonyl group may mimic this by providing π-π stacking with aromatic residues (e.g., Phe31) but could introduce steric clashes depending on orientation .
  • The hydroxypropyl chain in the target compound may enhance solubility compared to analogs with purely hydrophobic substituents (e.g., cyclohexyl in compound 3 ) .

Synthetic Feasibility :

  • Analogs like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide exhibit lower synthetic yields (10–18% conversion), suggesting that the target compound’s sulfonyl group might require optimized coupling conditions to avoid side reactions .

Pharmacological and Mechanistic Insights

Table 2: Experimental Data for β1i Subunit Inhibitors

Compound Ki (µM) Selectivity (β1i vs. β1c) Key Interactions (MD Studies) Reference
1 0.12 >100-fold Hydrogen bonds with Lys33; π-stacking with Phe31
3 1.8 20-fold Weak interactions with Tyr59; limited conformational stability
Target Compound (Hypothetical) Predicted: 0.5–2.0 Unknown Likely enhanced stability via sulfonyl-O···Lys33 interactions

Mechanistic Comparisons:

  • Binding Stability: Molecular dynamics (MD) simulations of compound 1 revealed stable binding via flipped pyridone orientation and interactions with Phe31/Lys33.
  • Selectivity : The phenylsulfonyl group may reduce off-target effects compared to benzimidazole-containing analogs (e.g., ZINC71804814), which often exhibit promiscuity toward kinase targets .

Q & A

Q. How can advanced analytical techniques resolve structural ambiguities in derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with a protein target to determine absolute configuration.
  • 2D NMR (HSQC, NOESY) : Assign stereochemistry of the hydroxypropyl group and confirm sulfonamide conformation .

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